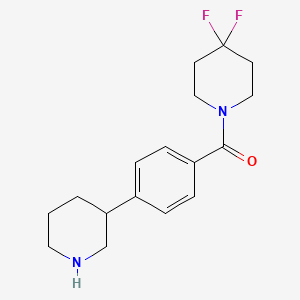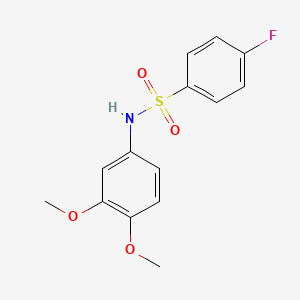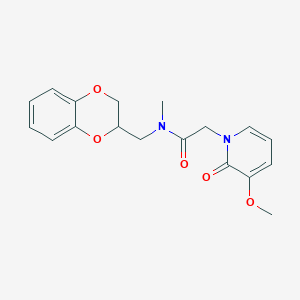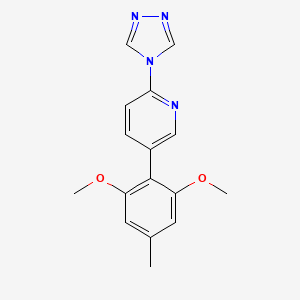![molecular formula C16H24N2O2S B5642702 [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[4-(2-hydroxyethylsulfanyl)phenyl]methanone](/img/structure/B5642702.png)
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[4-(2-hydroxyethylsulfanyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[4-(2-hydroxyethylsulfanyl)phenyl]methanone is a complex organic compound featuring a pyrrolidine ring, an amino group, and a hydroxyethylsulfanyl group
Preparation Methods
The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[4-(2-hydroxyethylsulfanyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: This step may involve reductive amination or other suitable methods to introduce the amino functionality.
Attachment of the Hydroxyethylsulfanyl Group: This can be done through nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the pyrrolidine derivative with the hydroxyethylsulfanyl phenyl moiety under suitable conditions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[4-(2-hydroxyethylsulfanyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding acids or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[4-(2-hydroxyethylsulfanyl)phenyl]methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[4-(2-hydroxyethylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[4-(2-hydroxyethylsulfanyl)phenyl]methanone can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring but differ in their substituents, leading to variations in biological activity.
Amino-Substituted Compounds: These compounds have amino groups attached to different scaffolds, affecting their reactivity and applications.
Hydroxyethylsulfanyl-Substituted Compounds: These compounds feature the hydroxyethylsulfanyl group but differ in their core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[4-(2-hydroxyethylsulfanyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-2-3-13-10-18(11-15(13)17)16(20)12-4-6-14(7-5-12)21-9-8-19/h4-7,13,15,19H,2-3,8-11,17H2,1H3/t13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLJYNXDSZZJTC-ZFWWWQNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=CC=C(C=C2)SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=C(C=C2)SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-cyclopropyl-N-(2-ethoxyphenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5642633.png)
![3-cyclopropyl-5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,4-triazole](/img/structure/B5642640.png)
![1-[1-(2-phenylethyl)-4-piperidinyl]azepane](/img/structure/B5642653.png)
![9-(N-methyl-L-valyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5642659.png)
![1-(3-Phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-en-1-yl)ethanone](/img/structure/B5642670.png)
![{3-(3-methyl-2-buten-1-yl)-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinyl}methanol](/img/structure/B5642677.png)
![N-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5642690.png)


![2-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5642714.png)

![2-[2-(4-methoxyphenyl)vinyl]-4H-benzo[h]chromen-4-one](/img/structure/B5642733.png)

![3,5-dimethyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5642743.png)
